molecular formula C12H17BrO2 B13540002 1-(2-Bromo-1-isopropoxyethyl)-2-methoxybenzene

1-(2-Bromo-1-isopropoxyethyl)-2-methoxybenzene

Cat. No.: B13540002
M. Wt: 273.17 g/mol
InChI Key: NPLOLOVAZFCGNF-UHFFFAOYSA-N
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Description

1-(2-Bromo-1-isopropoxyethyl)-2-methoxybenzene is an organic compound that belongs to the class of haloethers It is characterized by the presence of a bromine atom, an isopropoxy group, and a methoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-1-isopropoxyethyl)-2-methoxybenzene can be achieved through chemoenzymatic intermolecular haloether synthesis. This method involves the combination of enzymatic hypohalite synthesis with spontaneous oxidation of alkenes and nucleophilic attack by various alcohols . The reaction conditions typically include the use of vanadium chloroperoxidase as a catalyst and an aqueous reaction system .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar chemoenzymatic methods. The process would be optimized to maximize yield and minimize side reactions, such as the formation of hydroxyhalide by-products .

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-1-isopropoxyethyl)-2-methoxybenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.

Major Products Formed

    Substitution: Products include various substituted ethers.

    Oxidation: Products include ketones or aldehydes.

    Reduction: Products include alcohols or alkanes.

Scientific Research Applications

1-(2-Bromo-1-isopropoxyethyl)-2-methoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-1-isopropoxyethyl)-2-methoxybenzene involves its interaction with specific molecular targets and pathways. The bromine atom and the isopropoxy group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biochemical effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Bromo-1-isopropoxyethyl)-2-methoxybenzene is unique due to the presence of both a methoxy group and an isopropoxy group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H17BrO2

Molecular Weight

273.17 g/mol

IUPAC Name

1-(2-bromo-1-propan-2-yloxyethyl)-2-methoxybenzene

InChI

InChI=1S/C12H17BrO2/c1-9(2)15-12(8-13)10-6-4-5-7-11(10)14-3/h4-7,9,12H,8H2,1-3H3

InChI Key

NPLOLOVAZFCGNF-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(CBr)C1=CC=CC=C1OC

Origin of Product

United States

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